Phenyldiethoxysilane

Description

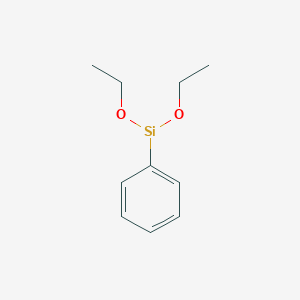

Structure

2D Structure

Properties

InChI |

InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODAWKLCLUZBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557905 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-93-4 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyldiethoxysilane and Its Derivatives

Established Synthetic Pathways for Phenyldiethoxysilane

Traditional synthesis of this compound relies on well-established organometallic reactions that have been fundamental to organic and inorganic chemistry for over a century.

The Grignard reaction is a cornerstone of organometallic chemistry for creating carbon-carbon and carbon-heteroatom bonds. missouri.edubeilstein-journals.org This method is widely adapted for the synthesis of organosilanes, including this compound. The process involves the nucleophilic addition of a phenyl group from a Grignard reagent to an electrophilic silicon center. organicchemistrytutor.compressbooks.pub

The primary route involves the reaction of a phenylmagnesium halide, typically phenylmagnesium bromide, with a diethoxysilane (B101294) precursor. A common precursor is tetraethoxysilane (TEOS). In this reaction, the nucleophilic phenyl group attacks the silicon atom of TEOS, displacing one of the ethoxy groups.

Reaction Scheme: C₆H₅MgBr + Si(OC₂H₅)₄ → C₆H₅Si(OC₂H₅)₃ + MgBr(OC₂H₅)

To obtain this compound specifically, a precursor with leaving groups that can be substituted by both the phenyl group and hydrogen (if starting from a trichlorosilane (B8805176) derivative followed by reduction and esterification) or by carefully controlling stoichiometry with precursors like diethoxydichlorosilane (B1585041) is necessary. The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water or alcohols. missouri.edu Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. geeksforgeeks.orglibretexts.org

Table 1: Representative Grignard Reaction Parameters for Arylsilane Synthesis

| Precursor | Grignard Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Tetraethoxysilane (TEOS) | Phenylmagnesium Bromide | Diethyl Ether / THF | Reflux, Anhydrous | Phenyltriethoxysilane (B1206617) |

| Diethoxydichlorosilane | Phenylmagnesium Bromide | THF | Low Temperature, Stoichiometric control | Phenyldiethoxychlorosilane |

The Wurtz reaction, and more specifically its extension the Wurtz-Fittig reaction, provides an alternative pathway for forming silicon-carbon bonds. unacademy.comvedantu.com This method involves the reductive coupling of an aryl halide and a silicon halide using an alkali metal, most commonly sodium. geeksforgeeks.orglscollege.ac.inwikipedia.org

For the synthesis of this compound precursors, this reaction would typically involve reacting chlorobenzene (B131634) with a diethoxy-substituted chlorosilane, such as diethoxydichlorosilane, in the presence of molten or dispersed sodium metal. The reaction is generally carried out in a dry, inert solvent. unacademy.com

Reaction Scheme: C₆H₅Cl + Cl₂Si(OC₂H₅)₂ + 2Na → C₆H₅Si(Cl)(OC₂H₅)₂ + 2NaCl

A significant drawback of the Wurtz-Fittig reaction is the prevalence of side reactions, which can lead to the formation of biphenyl (B1667301) (from the coupling of two chlorobenzene molecules) and other undesired byproducts, often resulting in lower yields of the target organosilane. vedantu.com The mechanism can proceed through either a radical pathway or an organoalkali intermediate, and controlling the reaction to favor the desired cross-coupling product is challenging. geeksforgeeks.orglscollege.ac.in Despite its limitations, this reaction remains a useful method for the synthesis of certain organosilicon compounds in a laboratory setting. unacademy.comwikipedia.org

Beyond Grignard reagents, other organometallic compounds can serve as effective precursors for synthesizing organosilanes. Organolithium reagents, such as phenyllithium, are particularly noteworthy. Phenyllithium is more reactive than its Grignard counterpart and can be used to form silicon-carbon bonds under similar principles. The reaction involves the nucleophilic attack of the phenyl anion on an electrophilic silicon halide.

Reaction Scheme: C₆H₅Li + ClSiH(OC₂H₅)₂ → C₆H₅SiH(OC₂H₅)₂ + LiCl

This process is an example of transmetalation, where an organic group is transferred from a more electropositive metal (lithium) to a less electropositive one (silicon). youtube.com This strategy is a common and powerful tool in organometallic synthesis. dl.ac.ukelsevier.com Careful control of stoichiometry and reaction temperature is crucial to achieve the desired degree of substitution and minimize side reactions.

Catalytic Synthesis Innovations for this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these innovations, particularly through the use of transition metal catalysts.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O, C-N, and C-Si bonds. beilstein-journals.orgnih.gov For this compound, catalytic routes often involve the reaction of an aryl precursor with a hydrosilane in the presence of a catalyst. A prominent example is the dehydrogenative coupling or hydrosilylation of benzene (B151609) with a suitable diethoxysilane. Catalysts based on earth-abundant metals like iron, as well as noble metals like palladium, rhodium, and nickel, are actively researched for these transformations. nih.govmdpi.comuwindsor.ca

A plausible catalytic pathway involves the C-H activation of benzene by the metal center, followed by reaction with the diethoxysilane. beilstein-journals.org These methods can offer high atom economy and avoid the need for pre-functionalized organometallic reagents like Grignard or organolithium compounds.

Potential Catalytic Reaction: C₆H₆ + HSiH(OC₂H₅)₂ --[Transition Metal Catalyst]--> C₆H₅SiH(OC₂H₅)₂ + H₂

The design of the ligand coordinated to the transition metal is critical, as it influences the catalyst's stability, activity, and selectivity. nih.govnih.gov Research continues to focus on developing catalysts that can operate under mild conditions with high efficiency. diva-portal.org

Achieving high yield and selectivity is a primary goal in any synthetic process. mdpi.com For the catalytic synthesis of this compound, optimization of reaction conditions is a multi-variable challenge. nih.gov Key parameters that are systematically varied include the choice of metal catalyst, the structure of the ancillary ligands, the solvent, reaction temperature, and the ratio of reactants.

Table 2: Illustrative Optimization of Catalytic Synthesis

| Catalyst (mol%) | Ligand | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2%) | PPh₃ | 100 | Toluene (B28343) | 65 | 85 |

| Pd(OAc)₂ (2%) | dppf | 100 | Toluene | 78 | 92 |

| NiCl₂(dppp) (5%) | - | 80 | Dioxane | 72 | 90 |

| FeCl₃ (10%) | terpyridine | 120 | DMF | 55 | 80 |

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine atoms into organosilicon compounds can significantly alter their chemical and physical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The synthesis of fluorinated this compound derivatives can be approached through several strategic routes, primarily involving the use of fluorinated precursors or the direct fluorination of a pre-formed silane (B1218182).

One documented approach involves the reaction of a Grignard reagent with a chlorosilane. For instance, methylpentafluorothis compound has been synthesized by reacting pentafluorophenylmagnesium bromide with methylchlorodiethoxysilane. nasa.gov This method, however, was unsuccessful when methyltriethoxysilane was used as the silicon-containing reactant at the reflux temperature of tetrahydrofuran, as no reaction was observed. nasa.gov This highlights the sensitivity of the synthesis to the choice of reagents and reaction conditions.

Another strategy focuses on the synthesis of silanes with trifluoromethyl groups on the phenyl ring. Methyl-3,5-di(trifluoromethyl)this compound has been prepared, demonstrating the feasibility of incorporating multiple fluorine-containing substituents onto the aromatic ring. nasa.gov While detailed conditions for this specific synthesis are part of broader developmental work on polymeric sealants, it underscores the activity in creating such fluorinated monomers. nasa.gov

General methods for the formation of fluorophenylsilanes can also provide insight into potential synthetic pathways. The synthesis of p-fluorophenylsilane has been achieved through the reaction of the corresponding Grignard reagent with tetrachlorosilane, followed by reduction with lithium aluminum hydride. u-tokyo.ac.jp A similar approach could be adapted for the synthesis of fluorothis compound by using a diethoxydichlorosilane or a related precursor. Additionally, the reaction of lithiated silylamines with trifluorophenylsilane has been used to prepare compounds like bis(tert-butyldimethylsilymino)-fluorophenylsilane, indicating that lithiated intermediates are effective for creating Si-phenyl bonds with fluorinated rings. researchgate.net

The following table summarizes synthetic approaches for related fluorinated phenylsilanes, which could be adapted for this compound derivatives.

| Derivative | Precursors | Key Reagents | Reference |

| Methylpentafluorothis compound | pentafluorophenylmagnesium bromide, methylchlorodiethoxysilane | Not specified | nasa.gov |

| p-Fluorophenylsilane | p-Fluorophenyl Grignard reagent, Tetrachlorosilane | Lithium aluminum hydride | u-tokyo.ac.jp |

| Bis(tert-butyldimethylsilymino)-fluorophenylsilane | Lithiated silylamine, Trifluorophenylsilane | tert-butyllithium | researchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound and its derivatives is critical for applications where impurities can adversely affect performance, such as in the synthesis of high-performance polymers or in semiconductor applications. google.compsu.edu The purification strategies typically focus on removing unreacted starting materials, catalysts, reaction byproducts, and trace impurities like metal ions and halides.

Distillation is a primary and widely used method for the purification of alkoxysilanes like this compound. Due to their liquid nature and sufficient volatility, fractional distillation under reduced pressure (vacuum distillation) is effective in separating the desired product from less volatile or more volatile impurities. nasa.govnasa.gov For instance, in the synthesis of related siloxane products, excess acetylchloride and ethyl acetate (B1210297) were removed by distillation at atmospheric pressure, followed by vacuum distillation to isolate the silane product. nasa.gov For high-boiling or thermally sensitive compounds, molecular distillation, which operates under high vacuum and short residence times, can be employed to minimize thermal degradation. nasa.gov A patent for preparing high-purity silane from alkoxysilanes specifies the use of multistage distillation to purify the intermediate triethoxysilane (B36694). google.com

Chemical Purification methods target specific types of impurities. Halide impurities, such as residual chlorides from synthesis, are a common concern. A patented method for the purification of various alkoxysilanes, including dimethyldiethoxysilane and methyltriethoxysilane, involves treating the crude product with zinc metal or organic zinc compounds like zinc octenoate. google.com This treatment effectively removes chlorine and bromine impurities. The purified alkoxysilane is then recovered by distillation. google.com

Chromatographic techniques offer high-resolution separation for achieving very high purity. Flash column chromatography using silica (B1680970) gel is a standard laboratory technique for the purification of a wide range of organosilanes. amazonaws.commdpi.com The choice of solvent system (eluent) is critical for achieving good separation. For industrial-scale purification, preparative chromatography is a viable, albeit more expensive, option. silicycle.com Different types of silica gel, including irregular and spherical particles with various pore sizes, are available to optimize the separation process. silicycle.com For specific applications, functionalized silica, such as reversed-phase (C18) or moderately polar (Diol, Cyano) phases, can be used. silicycle.com

Adsorption is another technique used to remove trace impurities. Materials like activated carbon, activated aluminosilicate, and silica gel can be used to adsorb specific contaminants from the liquid silane. google.com In the production of high-purity silane gas from alkoxysilanes, low-temperature condensation and adsorption techniques are employed as final purification steps. google.com

The table below summarizes various purification techniques applicable to this compound and related alkoxysilanes.

| Technique | Target Impurities | Key Features | Reference |

| Fractional Vacuum Distillation | Volatile and non-volatile byproducts | Standard method for liquid silanes, performed under reduced pressure. | nasa.govnasa.gov |

| Molecular Distillation | High-boiling, thermally sensitive impurities | High vacuum, short path distillation to prevent degradation. | nasa.gov |

| Chemical Treatment with Zinc | Halide impurities (Cl, Br) | Reaction with zinc powder or organic zinc compounds followed by distillation. | google.com |

| Flash Column Chromatography | General organic byproducts | Utilizes silica gel and a solvent system for separation; suitable for lab scale. | amazonaws.commdpi.com |

| Adsorption | Trace impurities | Use of adsorbents like activated carbon or silica gel to trap contaminants. | google.com |

Reaction Mechanisms and Kinetics of Phenyldiethoxysilane Transformations

Hydrolysis and Condensation Mechanisms of Phenyldiethoxysilane

The sol-gel process for this compound, like other alkoxysilanes, involves two principal reactions: hydrolysis and condensation. bohrium.com The kinetics of these steps are crucial as they dictate the structure of the final material and are highly dependent on reaction conditions such as pH, water-to-silane ratio, solvent, and temperature. nih.gov

Hydrolysis is the initial step where the ethoxy groups (-OEt) of this compound are replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates. This transformation occurs through a nucleophilic substitution reaction (SN2-Si mechanism) where a water molecule attacks the silicon atom. nih.govresearchgate.net The reaction proceeds in two stages, first yielding Phenyl(ethoxy)silanol and subsequently Phenylsilanediol.

Reaction Scheme:

C₆H₅Si(OC₂H₅)₂ + H₂O ⇌ C₆H₅Si(OC₂H₅)(OH) + C₂H₅OH

C₆H₅Si(OC₂H₅)(OH) + H₂O ⇌ C₆H₅Si(OH)₂ + C₂H₅OH

The kinetics of hydrolysis are significantly influenced by the pH of the medium. unm.edu

Acidic Conditions (pH < 7): The reaction is catalyzed by hydronium ions (H₃O⁺). An ethoxy group is first protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.govunm.edu Acidic conditions generally accelerate hydrolysis while slowing down the subsequent condensation reactions, allowing for the accumulation of stable silanol intermediates. researchgate.netresearchgate.net

Basic Conditions (pH > 7): The reaction is catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water and directly attack the silicon atom. nih.govunm.edu Under basic conditions, both hydrolysis and condensation rates are typically fast. researchgate.net

Neutral Conditions (pH ≈ 7): The reaction rate is at its minimum. unm.edu

The phenyl group, being electron-withdrawing, influences the reactivity of the silicon center, while the two ethoxy groups present a moderate steric hindrance compared to tri- and tetra-alkoxysilanes. bohrium.commdpi.com

| Condition | Catalyst | Mechanism Detail | Relative Rate of Hydrolysis | Stability of Silanol Intermediate |

|---|---|---|---|---|

| Acidic (pH < 7) | H₃O⁺ | Protonation of ethoxy group enhances Si electrophilicity. nih.gov | Fast | High (condensation is slow). researchgate.net |

| Neutral (pH ≈ 7) | None (water) | Direct nucleophilic attack by water. | Very Slow. unm.edu | Low (reaction is minimal) |

| Basic (pH > 7) | OH⁻ | Direct nucleophilic attack by highly reactive hydroxide ion. nih.gov | Fast | Low (condensation is also fast). researchgate.net |

Following hydrolysis, the resulting phenylsilanol intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds, which are the backbone of silicones. This process, known as self-condensation or homocondensation, leads to the formation of dimers, trimers, and eventually larger oligomers and polymers. researchgate.net The condensation can proceed via two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

2 C₆H₅Si(OH)₂ → (HO)Si(C₆H₅)-O-Si(C₆H₅)(OH) + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.

C₆H₅Si(OH)₂ + C₆H₅Si(OC₂H₅)₂ → (HO)Si(C₆H₅)-O-Si(C₆H₅)(OC₂H₅) + C₂H₅OH

The relative rates of these reactions are also pH-dependent. Base catalysis generally promotes the formation of more highly branched, colloidal particles, whereas acid catalysis tends to result in more linear or weakly branched "polymeric" networks. unm.edu Due to its difunctional nature (two reactive sites after full hydrolysis), the self-condensation of this compound primarily leads to the formation of linear chains or cyclic structures rather than highly cross-linked three-dimensional networks.

This compound can be co-condensed with other silane (B1218182) precursors to create hybrid materials with tailored properties. When reacted with tetrafunctional silanes like tetraethoxysilane (TEOS), the this compound acts as a network modifier, introducing phenyl groups that impart hydrophobicity and thermal stability while interrupting the rigid three-dimensional silica (B1680970) network.

Furthermore, the silanol intermediates derived from this compound can co-condense with organic molecules containing hydroxyl groups, such as diols or phenols. This process forms Si-O-C linkages, integrating organic segments into the inorganic siloxane backbone. The co-condensation of water and organic vapors can influence particle formation and growth in various systems. copernicus.orgcopernicus.org This approach is fundamental to creating organic-inorganic hybrid polymers.

Polymerization Mechanisms Involving this compound

Beyond sol-gel type polycondensation, this compound can participate in more controlled polymerization reactions to synthesize polymers with well-defined structures.

The Pierce-Rubinsztajn (P-R) reaction is a powerful method for forming siloxane bonds under mild, non-hydrolytic conditions. researchgate.netresearchgate.net It involves the heterofunctional condensation of a hydrosilane (containing an Si-H bond) with an alkoxysilane (containing an Si-OR bond), catalyzed by a strong Lewis acid, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com

General Reaction: R₃Si-H + R'₃Si-OR'' --[B(C₆F₅)₃]--> R₃Si-O-SiR'₃ + R''-H

In this context, this compound serves as the alkoxysilane component. It would react with a di- or poly-hydrosilane comonomer. The mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst, facilitating a hydride transfer and the subsequent cleavage of the Si-OR bond to form a stable Si-O-Si linkage and a volatile hydrocarbon byproduct (e.g., ethane (B1197151) from an ethoxy group). mdpi.com The P-R reaction is advantageous for creating precisely controlled linear, cyclic, or complex polymer architectures, as it avoids the complexities and side reactions associated with traditional hydrolytic methods. mdpi.comresearchgate.net

Ring-opening polymerization (ROP) is a chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a linear polymer. wikipedia.orgmdpi.com While this compound itself is not a cyclic monomer, species derived from it can initiate the ROP of cyclic monomers like cyclotrisiloxanes (D₃) or cyclotetrasiloxanes (D₄).

For instance, a reactive cationic or zwitterionic species can be generated from a this compound derivative. In zwitterionic ring-opening polymerization (ZROP), a Lewis acid such as B(C₆F₅)₃ can react with a cyclic ether to form a zwitterionic adduct that initiates polymerization. researchgate.net A similar principle can be applied where a species derived from this compound acts as the initiator. The initiator attacks the strained ring of the cyclic siloxane, opening it and creating a new propagating chain end. This end then continues to attack subsequent cyclic monomers, extending the polymer chain. youtube.com This method allows for the synthesis of well-defined block copolymers where a segment derived from the initiator is attached to a polysiloxane chain.

| Mechanism | Reactants Involving this compound | Key Features | Typical Product |

|---|---|---|---|

| Self-Condensation (Sol-Gel) | This compound + Water | Hydrolysis followed by condensation; pH-dependent kinetics. nih.govunm.edu | Linear or cyclic phenyl-substituted polysiloxanes. |

| Pierce-Rubinsztajn Reaction | This compound + Hydrosilane | Catalyzed by B(C₆F₅)₃; non-hydrolytic; mild conditions. researchgate.netmdpi.com | Precisely structured copolymers with alternating units. |

| Ring-Opening Polymerization | This compound-derived initiator + Cyclic Siloxane | Chain-growth mechanism; can be living/controlled. wikipedia.orgmdpi.com | Block copolymers with a polysiloxane segment. |

Hydrosilylation Reactions Catalyzed by or Involving this compound

Hydrosilylation is a versatile reaction for the reduction of various functional groups, where this compound can serve as the hydride source. Transition metal complexes are often employed as catalysts to facilitate these transformations. researchgate.net

Carbonyl Hydrosilylation Pathways

The hydrosilylation of carbonyl compounds, such as aldehydes and ketones, is a widely used method for their reduction to the corresponding alcohols. researchgate.netnih.gov In this reaction, a hydrosilane like phenylsilane (B129415), in the presence of a suitable catalyst, reduces the carbonyl group to a silyl (B83357) ether, which is then hydrolyzed to yield the alcohol product. nih.govrsc.org

Various catalytic systems have been developed for this purpose. For instance, nickel complexes featuring α-diimine ligands have proven effective. nih.govrsc.org In a screening of such catalysts for benzaldehyde (B42025) hydrosilylation, a diphenylphosphine-substituted variant, (Ph2PPrDI)Ni, was identified as highly efficient, with phenylsilane being the most effective reductant. nih.govrsc.org Similarly, molybdenum silyl hydride complexes, such as [(ArN=)Mo(H)(SiH2Ph)(PMe3)3], have been shown to catalyze the hydrosilylation of a variety of aldehydes and ketones. nih.gov

The mechanism can vary depending on the catalyst. For the molybdenum complex, stoichiometric studies with acetone (B3395972) suggested an unexpected pathway where the silyl ligand on the catalyst acts as a spectator. nih.gov The reaction proceeds through the formation of an isopropoxy intermediate, which undergoes a reversible β-CH activation rather than the conventional elimination of a Si-O group. nih.gov In the case of benzaldehyde, the reaction involves an intermediate bis(benzaldehyde) adduct. nih.gov Computational studies on (NHC)copper(I)-catalyzed hydrosilylation of ketones support a mechanism involving a Lewis base activation of the hydrosilane. figshare.com

| Catalyst System | Substrate Example | Key Finding |

| (Ph2PPrDI)Ni / Phenylsilane | Benzaldehyde | Found to be a highly efficient system for carbonyl hydrosilylation at 25 °C. nih.govrsc.org |

| [(ArN=)Mo(H)(SiH2Ph)(PMe3)3] | Acetone, Benzaldehyde | Operates via an unconventional mechanism involving a spectator silyl ligand and β-CH activation. nih.gov |

| (NHC)Copper(I) / Hydrosilane | Ketones | Mechanism involves Lewis base activation of the silane, explaining high activity. figshare.com |

Ester C-O Bond Hydrosilylation

The hydrosilylation of esters can be more challenging and may proceed through different pathways, including dihydrosilylation to silyl ethers or deoxygenation to ethers. rsc.org However, selective C-O bond cleavage via hydrosilylation is a valuable transformation.

Significant success in this area has been achieved using specific nickel catalysts. For example, while the (Ph2PPrDI)Ni catalyst showed inefficient dihydrosilylation for ethyl acetate (B1210297), it demonstrated remarkable activity for the C-O bond hydrosilylation of allyl esters. nih.govrsc.org When an equimolar solution of allyl acetate and phenylsilane was treated with 1.0 mol% of the catalyst, complete C-O bond cleavage occurred within 30 minutes at room temperature, generating propylene (B89431) and PhSi(OAc)3. nih.govrsc.org This system achieved turnover frequencies (TOFs) up to 990 h⁻¹ under neat conditions, which is among the highest reported for transition metal-catalyzed ester C-O bond hydrosilylation. nih.govrsc.org The scope of this reaction was successfully expanded to several other allyl esters. nih.gov

In contrast, base-catalyzed systems using simple bases like potassium tert-butoxide (KOtBu) can also promote the reduction of esters to alcohols using silanes like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov Mechanistic studies suggest that these reactions proceed through the formation of silicate (B1173343) species, which act as the true reducing agents. nih.gov

| Catalyst / Reagent | Substrate | Product(s) | Turnover Frequency (TOF) |

| (Ph2PPrDI)Ni / Phenylsilane | Allyl Acetate | Propylene, PhSi(OAc)3 | Up to 990 h⁻¹ nih.govrsc.org |

| Co2(CO)8 / Silane | Esters | Carboxysilane | Max TOF = 4 h⁻¹ (at 200 °C) rsc.org |

| KOtBu / PMHS | Esters | Alcohols (after hydrolysis) | Not specified |

Mechanistic Insights into Catalyzed Hydrosilylation (e.g., Agostic Interactions, Silanimine Intermediates)

The mechanisms of hydrosilylation reactions are intricate and have been the subject of detailed study. The widely accepted general framework for alkene hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the silane, alkene insertion into the metal-hydride bond, and reductive elimination. researchgate.netnih.gov However, variations and alternative pathways exist.

Labeling experiments and DFT calculations have provided evidence for multiple coexisting reaction pathways in the hydrosilylation of allyl compounds, where oxidative addition of the silane and insertion of the allyl group are the crucial, selectivity-determining steps. researchgate.nettum.de

In the context of carbonyl and imine hydrosilylation, other intermediates and interactions become important. For instance, the hydrosilylation of substituted benzophenone (B1666685) N-aryl imines catalyzed by a chiral Lewis base has been proposed to proceed via the formation of trichlorosilyl (B107488) anions. nih.gov The study of a molybdenum silyl hydride complex revealed a complex dynamic behavior, including an unusual silyl/silane exchange that proceeds through a Mo(VI) intermediate. nih.gov While some rhodium(III) complexes used for hydrosilylation are noted to be devoid of agostic interactions (an interaction of a C-H bond with the metal center), these interactions are often considered in other catalytic cycles. nsf.gov The reduction of carbonyl compounds with silanes in the presence of a base is believed to involve silicate species as the active reducing agents. nih.gov

Advanced Kinetic Studies and Modeling of this compound Reactions

Reaction Rate Determination and Kinetic Parameter Estimation

Determining the kinetic parameters of a reaction is essential for understanding its mechanism and for process optimization. ovgu.de Kinetic analysis typically requires experiments to establish rate laws, which quantitatively describe the reaction's course over time as a function of reactant concentrations and temperature. ovgu.de

A common approach is the integral method of kinetic analysis, where experimentally determined concentration-versus-time data is fitted to different integrated rate laws to find the model that best describes the reaction. ovgu.de For reactions conducted in specific reactor types, such as a plug flow reactor (PFR), kinetic parameters can be determined by using nonlinear regression. youtube.com This involves measuring the exit concentration of a reactant at various volumetric flow rates (which corresponds to different residence times) and fitting this data to the reactor's design equation, which incorporates the rate law. youtube.com By guessing initial values for the kinetic parameters (like the rate constant, k, and adsorption equilibrium constants in catalytic reactions) and using a solver to minimize the sum of squares of the differences between experimental and calculated concentrations, the best-fit parameters can be found. youtube.com

The rate law for a reaction A → B can be expressed as: Rate = k[A]^n where k is the rate constant and n is the reaction order. For more complex reactions, such as those in catalytic systems, the rate law can be more intricate. youtube.com

The temperature dependence of the rate constant is typically described by the Arrhenius equation: k = k∞ * exp(-Ea / RT) where k∞ is the pre-exponential factor (or collision factor), Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. ovgu.de An Arrhenius plot (ln(k) vs. 1/T) can be used to estimate Ea and k∞ from rate constants measured at different temperatures. ovgu.de

Modern approaches can automate this process. Computational tools have been developed that require only the input of chemical species and corresponding time-series concentration data to identify the most probable kinetic model and its parameters from a network of possible reactions. rsc.org

| Method | Description | Parameters Determined |

| Integral Method of Data Analysis | Fitting concentration-time data to integrated forms of various rate laws. ovgu.de | Rate constant (k), Reaction order (n) |

| Nonlinear Regression (for PFR data) | Minimizing the difference between experimental and model-predicted exit concentrations by adjusting kinetic parameters in the rate law. youtube.com | Rate constant (k), Adsorption constants (K) |

| Arrhenius Plot | Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). ovgu.de | Activation Energy (Ea), Pre-exponential factor (k∞) |

Computational Kinetic Modeling and Simulation

Computational kinetic modeling provides a powerful tool for understanding the complex reaction pathways of this compound transformations, primarily its hydrolysis and subsequent condensation. These models allow for the simulation of reaction progress over time, offering insights into the formation of various intermediates and final polymeric structures. The simulation of such chemical reaction networks involves creating physical models that are expressed as systems of mathematical differential equations, which are often nonlinear and require numerical methods for their solution. mdpi.com

The modeling process for this compound would typically involve several key steps:

Mechanism Postulation: Defining a detailed reaction network that includes all elementary steps: hydrolysis of the ethoxy groups, self-condensation of silanols and partially hydrolyzed silanes, and cross-condensation reactions.

Rate Law Formulation: Assigning a rate law, typically based on mass action kinetics, to each elementary reaction. The rate of a reaction is proportional to the product of the concentrations of the reactants raised to the power of their respective stoichiometric coefficients. core.ac.uk

Parameter Estimation: Determining the rate constants for each reaction. This can be achieved through fitting the model to experimental data or through theoretical calculations using methods like Density Functional Theory (DFT). DFT calculations have been successfully used to elucidate the hydrolysis and condensation pathways for other organosilanes, providing a validated method to simulate the reactions. researchgate.net

Model Solution and Validation: Solving the resulting system of ordinary differential equations (ODEs) to predict the concentration profiles of all species over time. core.ac.ukcerfacs.fr These simulation results are then compared against experimental data (e.g., from NMR spectroscopy or chromatography) to validate the model's accuracy.

Stochastic simulation methods, such as the Stochastic Simulation Algorithm (SSA), can also be applied. chemrxiv.org These methods are particularly useful for capturing the probabilistic nature of chemical reactions, which can be important in polymerization where the growth of individual polymer chains can be a highly random process. chemrxiv.org SSA simulates individual reaction events based on their probabilities, which avoids the need to solve complex kinetic equations directly. chemrxiv.org Software packages like ReactionMechanismSimulator.jl or Aspen HYSYS are examples of tools that can be used to simulate such complex chemical kinetic mechanisms. core.ac.ukwikipedia.org

Influence of Reaction Conditions on Reaction Kinetics (e.g., Temperature, Concentration, Catalyst Loading)

The kinetics of this compound hydrolysis and condensation are highly sensitive to the conditions under which the reactions are performed. Key parameters that exert significant influence include temperature, reactant concentration, and the presence and amount of a catalyst.

Influence of Temperature

Temperature has a profound effect on the rate of this compound transformations. An increase in temperature generally leads to a significant increase in the reaction rate. This relationship is quantitatively described by the Arrhenius equation. libretexts.orglibretexts.org

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor (frequency factor), related to the frequency of molecular collisions researchgate.net

Ea is the activation energy, the minimum energy required for a reaction to occur libretexts.org

R is the universal gas constant

T is the absolute temperature in Kelvin

The activation energy (Ea) and pre-exponential factor (A) are critical parameters determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). libretexts.orglibretexts.org The slope of this line yields -Ea/R, and the y-intercept gives ln(A). libretexts.org For the hydrolysis of other alkoxysilanes, activation energies have been determined, illustrating the energy barriers that must be overcome. For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) (CTES) has been reported to be 20 kJ/mol in alkaline media and 58 kJ/mol in acidic media. researchgate.net

| Parameter | Symbol | Description | Method of Determination |

|---|---|---|---|

| Pre-exponential Factor | A | Represents the frequency of correctly oriented collisions between reactant molecules. | Derived from the intercept of an Arrhenius plot (ln(k) vs 1/T). libretexts.org |

| Activation Energy | Ea | The minimum kinetic energy required for reactants to transform into products. libretexts.org | Calculated from the slope of an Arrhenius plot (-Ea/R). libretexts.org |

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. | Measured experimentally at various temperatures. |

| Temperature | T | Absolute temperature (in Kelvin) at which the reaction occurs. | Controlled experimental variable. |

Influence of Concentration

According to collision theory, the rate of a chemical reaction is directly proportional to the frequency of collisions between reactant molecules. researchgate.net Increasing the concentration of reactants, such as this compound and water, increases the number of particles within a given volume. This leads to more frequent collisions and, consequently, a higher reaction rate. For the hydrolysis and condensation of this compound, increasing its initial concentration or the concentration of water will accelerate the formation of silanols and their subsequent condensation into oligomers and polymers.

Influence of Catalyst Loading

The hydrolysis and condensation of alkoxysilanes like this compound are typically slow at neutral pH and require a catalyst. Both acids and bases can be used to catalyze these reactions. The catalyst loading, or concentration, is a critical factor in controlling the reaction kinetics. researchgate.net

Increased Rate: Generally, increasing the catalyst loading enhances the reaction rate by providing more active sites for the reaction to occur. researchgate.net For example, a higher concentration of an acid catalyst (lower pH) or a base catalyst (higher pH) will accelerate the hydrolysis of the Si-OEt bonds.

| Compound | Catalytic Condition | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 3-cyanopropyl triethoxysilane (CTES) | Alkaline | 20 kJ/mol | researchgate.net |

| 3-cyanopropyl triethoxysilane (CTES) | Acidic | 58 kJ/mol | researchgate.net |

| γ-glycidoxypropyltrimethoxysilane (γ-GPS) | Acidic (pH 5.4) | 68.4 kJ/mol (for epoxy ring opening) | researchgate.net |

Polymerization and Oligomerization Studies of Phenyldiethoxysilane

Formation of Silicone Polymers and Resins

The polymerization of phenyldiethoxysilane is a cornerstone for producing a range of silicone polymers and resins with tailored properties. The presence of the phenyl group imparts desirable characteristics such as thermal stability and refractive index modification to the resulting materials.

Synthesis of Linear and Branched Polysiloxanes

The synthesis of polysiloxanes from this compound can be achieved through several methods, with hydrolytic polycondensation being a primary route. This process involves the hydrolysis of the ethoxy groups to form silanols, which then undergo condensation to create siloxane (Si-O-Si) linkages, the backbone of silicone polymers. uni-wuppertal.de The reaction of dichlorosilanes, a related class of monomers, initially yields a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups, alongside cyclic units. uni-wuppertal.de While specific studies focusing solely on this compound are less common in readily available literature, the general principles of dialkoxysilane polymerization apply.

The synthesis of branched polysiloxanes can be achieved by introducing trifunctional silanes or by utilizing specific reaction conditions that promote branching. While detailed methods for creating branched polysiloxanes often involve more complex starting materials or multi-step processes, this compound can theoretically act as a component in such syntheses. rubbernews.comnih.gov For instance, branched structures can be generated by coupling reactive polymer blocks with a core containing reactive sites, such as Si-Cl groups. researchgate.net The Piers-Rubinsztajn reaction, a catalytic method for forming siloxane bonds, offers a pathway to create well-defined branched structures by reacting hydrosilanes with alkoxysilanes. researchgate.net

Development of Silicone Rubbers and Elastomers

This compound is a valuable component in the formulation of silicone rubbers and elastomers, primarily due to the beneficial properties conferred by the phenyl group. The incorporation of phenyl groups into the polysiloxane backbone can significantly improve the low-temperature flexibility and high-temperature stability of the resulting elastomer. rubbernews.com The bulky phenyl side chains disrupt the crystallization of the polymer chains at low temperatures, thus maintaining elasticity. rubbernews.com

One approach to incorporating phenyl groups is by using phenyl-substituted copolymers in the elastomer formulation. Studies have shown that adding a medium viscosity, vinyl-terminated diphenyl dimethyl copolymer to a conventional vinyl dimethyl gum can enhance low-temperature properties. rubbernews.com While this study did not directly use this compound, it highlights the principle of incorporating phenyl groups to achieve desired elastomer characteristics. The properties of the final elastomer, such as stiffness, resiliency, and compression set, can be tailored by adjusting the content of phenyl and vinyl groups in the silicone gum. osti.gov The introduction of phenyl groups can also enhance the mechanical adaptability of organosilicone elastomers. nih.gov

Cyclosiloxane and Silsesquioxane Formation

Beyond linear and branched polymers, this compound can be utilized in the synthesis of cyclic siloxanes and three-dimensional silsesquioxane structures, which are key components in advanced materials.

Synthesis of Cyclic Siloxanes (e.g., Methylphenylcyclosiloxanes)

The synthesis of methylphenylcyclosiloxanes can be achieved through the hydrolysis of methylphenyldialkoxysilanes. google.com A common method involves the hydrolysis of the alkoxysilane under controlled conditions, followed by distillation to remove the alcohol byproduct. The resulting hydrolyzate can then be subjected to vacuum distillation to isolate the desired cyclic siloxane fraction. google.com For example, a process for preparing methylphenyl-cyclosiloxane involves hydrolyzing methylphenyl-dialkoxysilane and then distilling the resulting hydrolysate to obtain the cyclic product. google.com The reaction conditions, such as temperature and the ratio of water to alkoxysilane, are crucial in controlling the product distribution. google.com

Polyorganosilsesquioxanes (PPSQs) Derived from this compound

Polyorganosilsesquioxanes (PPSQs) are cage-like or ladder-like polymers with the general formula (RSiO1.5)n. Phenyl-substituted PPSQs are of particular interest due to their high thermal stability and optical properties. While the synthesis of PPSQs often starts from trifunctional silanes like phenyltrichlorosilane (B1630512) or phenyltriethoxysilane (B1206617), this compound can also be a precursor, typically in combination with other silanes to control the network structure.

The synthesis generally proceeds via a sol-gel process, involving hydrolysis and condensation reactions. The resulting materials can be further functionalized for various applications. For instance, poly(phenyl)silsesquioxane (PPS) can be a byproduct of the hydrolytic condensation of phenyltriethoxysilane and can be used as a building block for epoxy nanocomposites. umich.edu The synthesis of open-cage silsesquioxanes with phenyl substituents has also been reported, leading to materials with high thermal resistance and UV resistance. rsc.org These materials can form optically transparent and flexible films. rsc.org

Organic-Inorganic Hybrid Polymer Synthesis

This compound is a valuable precursor for the synthesis of organic-inorganic hybrid polymers, which combine the properties of both organic and inorganic components at a molecular level. mdpi.comnih.gov The sol-gel method is a common technique for preparing these hybrids, where the hydrolysis and condensation of alkoxysilanes like this compound form an inorganic silica-based network that is covalently bonded to or interpenetrated with an organic polymer. mdpi.commdpi.comresearchgate.net

The presence of the phenyl group in this compound can enhance the compatibility between the inorganic and organic phases and contribute to the final properties of the hybrid material. These hybrid materials can exhibit improved thermal stability, mechanical properties, and optical transparency compared to the individual components. For example, organic-inorganic composites have been prepared by the in-situ acid hydrolysis of tetraethylorthosilicate in the presence of polystyrene and copolymers of styrene (B11656) with methylvinyldichlorosilane. researchgate.net While this study does not directly use this compound, it demonstrates the principle of combining a silica (B1680970) network with a phenyl-containing polymer. The synthesis of organic/inorganic epoxy nanocomposites from poly(aminopropyl/phenyl)silsesquioxanes further illustrates the use of phenyl-silsesquioxanes in creating high-performance hybrid materials. umich.edu

Melding Gel Systems and Hybrid Network Formation

This compound is a key precursor in the development of unique organic-inorganic hybrid materials known as "melting gels." These materials are synthesized through a sol-gel process that typically involves the co-hydrolysis and condensation of a mono-substituted alkoxysilane, such as phenyltriethoxysilane (PhTES), and a di-substituted alkoxysilane. cuny.edusigmaaldrich.comnsf.gov While this compound possesses two hydrolyzable ethoxy groups, its behavior in forming these networks is analogous to other phenyl-substituted silanes.

The formation of these hybrid networks is a carefully controlled process. Typically, it begins with acid-catalyzed hydrolysis (e.g., using HCl), which promotes the formation of linear or lightly branched siloxane polymer chains. cuny.edusigmaaldrich.com This is followed by a second step, often involving a base catalyst like ammonia, which facilitates cross-linking between the polymer chains, leading to gelation. sigmaaldrich.com The resulting gel is not a fully rigid network but a "melting gel," characterized by its thermoplastic behavior: it is rigid at room temperature but softens and flows upon heating, a cycle that can be repeated. nsf.govnih.gov This behavior is attributed to incomplete cross-linking in the initial gel structure. sigmaaldrich.com

A final consolidation treatment at elevated temperatures (e.g., above 150°C) completes the condensation reactions, forming a permanent, irreversible, and rigid hybrid glass network. nsf.govnih.gov The incorporation of phenyl groups from precursors like this compound directly influences the material's properties, particularly by affecting the glass transition temperature (Tg) of the resulting gel. nsf.govresearchgate.net For instance, hybrid gels made from phenyl-substituted silanes generally exhibit higher glass transition temperatures compared to their methyl-substituted counterparts. researchgate.net The synthesis of these gels can be performed using various catalysts and solvents, with reaction conditions tailored to control the final network structure. researchgate.net

Copolymers and Block Copolymers Incorporating this compound Units

The incorporation of this compound units into copolymer structures offers a versatile method for tailoring material properties by combining the characteristics of different monomers. mdpi.comutoronto.ca Polysiloxanes are known for their low glass transition temperatures, high thermal stability, and flexibility, while phenyl-containing polymers can add rigidity, and improved thermal and mechanical properties. nih.govutoronto.ca

The synthesis of block copolymers containing siloxane units is well-established, with living anionic polymerization being a primary method for creating well-defined structures with narrow molecular weight distributions. nih.govresearchgate.netprinceton.edu This technique allows for the sequential polymerization of different cyclic siloxane monomers to produce diblock, triblock, or more complex architectures. nih.gov For example, copolymers of dimethylsiloxane and diphenylsiloxane have been synthesized to combine the flexibility of the former with the rigidity of the latter. nih.gov

While specific documented examples detailing the block copolymerization of this compound are not abundant in readily available literature, its chemical structure makes it a candidate for incorporation into such systems. It can be introduced into copolymer chains through several methods:

Anionic Ring-Opening Polymerization: Although this compound itself is not a cyclic monomer, it could potentially be used as a functional terminating agent or incorporated into a macroinitiator for the polymerization of other cyclic monomers.

Condensation Polymerization: this compound can undergo condensation reactions with other silanols or alkoxysilanes, such as dihydroxy-terminated polydimethylsiloxane (B3030410), to form segmented or block copolymers. scielo.br

Graft Copolymerization: A polymer backbone with reactive sites could be grafted with this compound units through condensation reactions to create graft copolymers. utoronto.ca

These synthetic strategies allow for the creation of materials where the properties are tuned by the ratio and sequence of the this compound units relative to other comonomers. nih.gov Such copolymers are of interest for applications ranging from high-performance elastomers and sealants to advanced coatings and membranes. nih.govgoogle.com

Structure-Property Relationships in this compound-Derived Polymers

The architecture of polymers derived from this compound is highly dependent on the conditions of polymerization, which in turn dictates the final properties of the material.

Effect of Monomer Introduction Rate and Concentration on Polymer Architecture

Studies on the heterofunctional polycondensation of phenyldialkoxysilanes, including this compound, have shown that polymerization parameters significantly influence the resulting polymer's molecular weight and structure. sigmaaldrich.com

The monomer introduction rate has been observed to have a minimal effect on the molecular weight characteristics of the resulting polyphenylalkoxysiloxanes. In typical polycondensation processes, a slow, controlled addition might be expected to influence polymer growth, but for this system, the effect appears to be negligible. sigmaaldrich.com

Conversely, the monomer concentration plays a crucial role. Research demonstrates a clear trend where increasing the initial concentration of this compound in the solvent (e.g., toluene) leads to an increase in the molar mass of the polymer. sigmaaldrich.com At lower concentrations, the reaction kinetics favor intramolecular cyclization, resulting in the formation of cyclic oligomers with lower molecular weights. As the concentration increases, intermolecular reactions become more probable, leading to the formation of higher molecular weight linear polymers. sigmaaldrich.com This behavior is a classic example of competition between cyclization and linear chain growth in polycondensation reactions. sigmaaldrich.com

Table 1: Effect of this compound Concentration on Polymer Molecular Characteristics This table presents data on the polymerization of phenylethoxysilane under varied concentrations in toluene (B28343) at 80°C. The data illustrates the trend of increasing molecular mass with increasing monomer concentration.

| Experiment | Monomer Concentration (mol/L) | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| 1 | 0.25 | 0.5 | 1.2 |

| 2 | 0.5 | 0.6 | 1.2 |

| 3 | 1.0 | 0.8 | 1.3 |

Data sourced from Hasiak, Y. K., et al. (2023). Features of the Heterofunctional Polycondensation of Phenyldialkoxysilanes by the Pierce–Rubinstein Reaction. sigmaaldrich.com

Correlation Between Molecular Architecture and Resulting Material Properties

The molecular architecture established during polymerization directly correlates with the macroscopic properties of the final material.

For polymers derived from this compound, the presence of both cyclic and linear structures, as controlled by monomer concentration, impacts thermal properties. A notable finding is the exceptionally low glass transition temperature (Tg) observed in products obtained from this compound polymerization. Differential Scanning Calorimetry (DSC) analysis of a polymer synthesized from this compound revealed a Tg of -66.7°C. researchgate.net This is significantly lower than the typical Tg values for traditional polyphenylsilsesquioxanes (PPSQs), which are often in the range of 120-150°C. researchgate.net This low Tg suggests a highly flexible polymer network, likely due to the specific combination of linear and cyclic structures formed during the synthesis, which prevents the dense packing and rigid chain interactions typical of highly cross-linked PPSQs. This characteristic points towards potential applications as frost-resistant materials or flexible coatings. researchgate.net

Advanced Analytical Characterization Techniques for Phenyldiethoxysilane and Its Products

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the functional groups present in Phenyldiethoxysilane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds like this compound. core.ac.ukmdpi.comnih.govibm.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the atoms.

¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms in a molecule. For this compound, characteristic signals would be expected for the protons on the phenyl group, the ethoxy groups, and the silicon-hydride (Si-H) bond.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals will appear for the carbon atoms of the phenyl ring and the ethoxy groups, allowing for confirmation of the compound's carbon framework.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing silicon-containing compounds. cuny.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, providing direct insight into the bonding and structure around the silicon atom. researchgate.net For this compound, the ²⁹Si NMR spectrum would show a characteristic resonance confirming the presence of the Si-H and Si-O bonds. In the analysis of polysiloxanes derived from this compound, ²⁹Si NMR can be used to determine the distribution of different siloxane units within the polymer chain. cuny.educolab.ws

The following table summarizes typical (predicted) NMR chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | Phenyl group protons |

| ¹H | ~4.8 | Singlet | Si-H proton |

| ¹H | ~3.8 | Quartet | -OCH₂- protons |

| ¹H | ~1.2 | Triplet | -CH₃ protons |

| ¹³C | 128 - 135 | Multiple | Phenyl group carbons |

| ¹³C | ~58 | Single | -OCH₂- carbon |

| ¹³C | ~18 | Single | -CH₃ carbon |

| ²⁹Si | (Varies) | - | Si nucleus |

This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. edinst.comnih.govelsevier.com They work by probing the vibrational modes of molecular bonds. mi-6.co.jpbellevuecollege.edursc.org

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bellevuecollege.edu Key functional groups in this compound have characteristic absorption bands. For instance, the Si-H bond exhibits a strong stretching vibration typically in the 2100-2200 cm⁻¹ region. The Si-O-C linkage will show strong absorptions in the 1000-1100 cm⁻¹ range, and the phenyl group will have characteristic aromatic C-H and C=C stretching vibrations. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. edinst.com This makes it particularly useful for identifying non-polar bonds. For this compound, the Si-H and aromatic ring vibrations would also be observable in the Raman spectrum, providing complementary information to the IR data. nih.govamericanpharmaceuticalreview.com

These techniques are also powerful for monitoring chemical reactions. For example, during the hydrolysis and condensation of this compound to form polysiloxanes, the disappearance of the Si-H band and the appearance of a broad Si-O-Si band can be monitored to follow the reaction progress. researchgate.net

The table below lists the characteristic vibrational frequencies for key functional groups in this compound.

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| Si-H stretch | 2100 - 2200 | IR, Raman |

| C-H (aromatic) stretch | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) stretch | 2850 - 2980 | IR, Raman |

| C=C (aromatic) stretch | 1400 - 1600 | IR, Raman |

| Si-O-C stretch | 1000 - 1100 | IR |

| Fe-O-Si bond | 560 - 700 | IR |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS for Polymer Molecular Weight and Structure

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers. wpmucdn.comdntb.gov.ua In this technique, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. lcms.cz A laser pulse desorbs and ionizes the polymer molecules with minimal fragmentation. wpmucdn.com The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight distribution of the polymer. researchgate.netbruker.com

For polysiloxanes derived from this compound, MALDI-TOF MS can provide detailed information about:

Average Molecular Weights (Mn and Mw): Accurate determination of the number-average and weight-average molecular weights. bruker.comnih.gov

Polydispersity Index (PDI): An indication of the breadth of the molecular weight distribution. nih.gov

End-Group Analysis: Identification of the chemical nature of the polymer chain ends.

Copolymer Composition: In cases of copolymers, the distribution and sequence of different monomer units can be investigated. colab.ws

It is important to note that the choice of matrix and sample preparation are critical for obtaining high-quality MALDI-TOF MS data for polysiloxanes. nih.govshimadzu.com

The following table illustrates the type of data obtainable from a MALDI-TOF MS analysis of a polysiloxane.

| Parameter | Description |

| m/z of repeating unit | Mass-to-charge ratio of the monomer unit. |

| Mn (Number-average molecular weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-average molecular weight) | An average that takes into account the molecular weight of each polymer chain. |

| PDI (Polydispersity Index) | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netunar.ac.idscioninstruments.com It is an ideal method for analyzing volatile and semi-volatile compounds. nih.govmeasurlabs.com In GC-MS, a sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. nih.govmdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. unar.ac.id

For this compound, GC-MS is a crucial technique for:

Purity Assessment: Determining the percentage of this compound in a sample and identifying any impurities.

Byproduct Analysis: Identifying and quantifying byproducts formed during the synthesis of this compound, such as incompletely reacted starting materials or side-reaction products. google.com

Analysis of Derivatives: Analyzing volatile derivatives of this compound. jfda-online.comnih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is another soft ionization technique that is particularly useful for analyzing polar and large molecules in solution. wikipedia.orgnih.gov ESI generates ions by applying a high voltage to a liquid to create an aerosol. wikipedia.org When coupled with a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, ESI-HRMS can provide highly accurate mass measurements. rsc.orguci.edursc.org

For the analysis of this compound and its products, ESI-HRMS offers several advantages:

Accurate Mass Measurement: The high mass accuracy allows for the determination of the elemental composition of a molecule with high confidence. rsc.org

Structural Elucidation: Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments can be used to elucidate the structure of the parent molecule and its derivatives. nih.govnih.gov

Analysis of Reaction Intermediates: ESI-MS can be used to study reaction mechanisms by detecting and characterizing transient intermediates in solution.

Characterization of Polar Products: It is well-suited for the analysis of more polar derivatives or degradation products of this compound that may not be amenable to GC-MS. csic.esmdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For this compound and its polymeric products, Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are particularly vital.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. lcms.cz It separates molecules based on their size or hydrodynamic volume in solution. phenomenex.com This method is paramount for determining the molecular weight distribution of polymers, such as polyphenylsilsesquioxanes, which can be synthesized from precursors like this compound. rsc.orggoogle.com The molecular weight and its distribution are critical properties that dictate the physical and mechanical characteristics of the final polymeric material. lcms.cz

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel. shimadzu.cz Larger molecules, which are excluded from the pores, travel a shorter path and elute first. shimadzu.cz Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. shimadzu.cz The elution profile, or chromatogram, provides a distribution of the molecular sizes in the sample. shimadzu.cz

Research on polyphenylsilsesquioxanes (l-PPSQ), which are structurally related to polymers derivable from this compound, demonstrates the utility of GPC. For instance, GPC has been used to estimate the molecular weight of l-PPSQ, with values reaching up to 2 x 10⁴ g/mol and even from 10⁵ to 10⁶ g/mol in certain ladder-like structures. rsc.org However, it is important to note that the molecular weight values are often relative to linear polystyrene standards. rsc.org This can lead to overestimated values because the hydrodynamic radius of a dense, globular silsesquioxane structure differs significantly from that of a linear polystyrene coil of the same mass. rsc.org

Table 1: GPC Parameters for Analysis of Polysiloxane-Type Polymers This table is a representative example based on typical GPC analysis conditions for similar polymers.

| Parameter | Value/Condition | Purpose |

| Column Type | Styragel® HR Series, PL aquagel-OH | Separation based on molecular size. lcms.czlcms.cz |

| Mobile Phase | Tetrahydrofuran (B95107) (THF), Toluene (B28343) | To dissolve the polymer and carry it through the column. |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) | To detect polymer concentration and determine absolute molecular weight. |

| Calibration | Polystyrene or Pullulan Polysaccharide Standards | To create a calibration curve for relative molecular weight determination. lcms.czrsc.org |

| Flow Rate | ~1.0 mL/min | To ensure proper separation and peak resolution. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. uhplcs.com For a monomer like this compound, HPLC is the method of choice for assessing its purity. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. biomedpharmajournal.org

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of silane (B1218182) compounds. sielc.comsielc.com In this mode, a non-polar stationary phase, such as C18 (octadecyl silane), is used with a polar mobile phase. biomedpharmajournal.orgpharmaknowledgeforum.com this compound, being a relatively non-polar molecule, would be retained on the C18 column and separated from more polar impurities or hydrolysis byproducts like silanols. The composition of the mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) and water, can be optimized to achieve the desired separation. pharmaknowledgeforum.com

The purity of this compound can be determined from the resulting chromatogram by calculating the area percentage of its corresponding peak relative to the total area of all peaks. researchgate.net This assumes that all components have a similar response factor with the detector, which is often an ultraviolet (UV) detector set to a wavelength where the phenyl group of the molecule absorbs light. For more accurate quantification, a calibration curve can be created using a certified reference standard. researchgate.net

Table 2: Exemplary HPLC Method for this compound Purity Analysis This table outlines typical starting conditions for developing an HPLC method for silane analysis.

| Parameter | Value/Condition | Rationale |

| Column | C18 (Octadecyl silane), 5 µm particle size, 250 mm x 4.6 mm | Provides good retention and separation for moderately non-polar compounds. pharmaknowledgeforum.com |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of a range of components with varying polarities. sielc.com |

| Detector | UV at ~254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical separations. pharmaknowledgeforum.com |

| Column Temp. | 35-40 °C | Improves peak shape and run-to-run reproducibility. oiv.intms-editions.cl |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. ms-editions.cl |

Microscopy and Imaging Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. particletechlabs.com The interaction of the electron beam with the sample generates various signals, including secondary and backscattered electrons, which are collected to form a three-dimensional image of the surface topography and composition. particletechlabs.comthinkymixer.com SEM is widely used to study the surface morphology, microstructure, and potential defects in silicone resins and composites. cnrs.frresearchgate.net

For silicone resins derived from precursors like this compound, SEM analysis can reveal important characteristics. For instance, studies on modified silicone resins show that pure resins often exhibit a smooth surface, whereas the addition of modifiers or fillers can create a wrinkled or textured state. cnrs.fr After thermal treatment or curing, SEM can be used to observe the formation of a denser char structure, which is indicative of improved thermal stability. researchgate.net It can also be used to visualize the dispersion of fillers within the polymer matrix and to assess the integrity of coatings on various substrates. researchgate.netresearchgate.net In some cases, SEM images have shown cracking or delamination on the surface of treated materials, providing insight into mechanical stresses. researchgate.net

Optical Microscopy (OM), which uses visible light and a system of lenses to magnify images of small samples, is a fundamental and accessible technique for material characterization. microscopeworld.commat-cs.com While it has a lower resolution compared to electron microscopy, OM is invaluable for examining larger-scale features, identifying defects, and observing materials under various conditions. mat-cs.comusp.org

In the context of materials derived from this compound, optical microscopy can be used to inspect the bulk material for homogeneity, the presence of unincorporated fillers or additives, and macroscopic defects like voids or cracks. microscopeworld.com For coatings, OM can assess the uniformity and smoothness of the film. When used with polarized light, it can help identify areas of stress or crystallinity within the material. usp.org For example, the mesomorphic (liquid crystal) phases of some complex siloxane-containing materials have been examined using Polarized Optical Microscopy (POM) to identify different textures corresponding to specific liquid crystal phases. researchgate.net

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. r-techmaterials.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for evaluating the thermal stability and phase behavior of this compound-derived polymers.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. torontech.comperkinelmer.com This technique is primarily used to determine the thermal stability and composition of materials. intertek.com A TGA curve plots mass against temperature, revealing the temperatures at which the material decomposes, loses volatile components (like moisture or residual solvent), or undergoes oxidation. torontech.comresearchgate.net

For silicone resins, which are known for their high thermal stability due to the strong Si-O-Si backbone, TGA is crucial for quantifying this property. cnrs.frdow.com The onset temperature of decomposition is a key indicator of thermal stability. openaccessjournals.com TGA can also determine the filler content in a composite material and the char yield at high temperatures, which is the percentage of material remaining after decomposition in an inert atmosphere. perkinelmer.com A higher char yield is often associated with better fire-retardant properties. Studies have shown that modifying silicone resins can significantly increase their decomposition temperature. cnrs.fr

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnih.gov DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). r-techmaterials.com An endothermic peak indicates a process that absorbs heat (e.g., melting), while an exothermic peak indicates a heat-releasing process (e.g., crystallization or curing). uni-siegen.de A step-like change in the baseline corresponds to the glass transition, where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. torontech.com

For polymers derived from this compound, DSC is used to determine key processing and service temperatures. The glass transition temperature (Tg) is a critical property of ladder-like polyphenylsilsesquioxanes, with reported values around 140–160 °C, indicating a high degree of chain rigidity. rsc.org DSC can also be used to study curing reactions, which typically appear as broad exotherms, and to assess the degree of cure by measuring the residual heat of reaction. r-techmaterials.com

Table 3: Key Thermal Properties Measured by TGA and DSC This table summarizes the primary information obtained from the thermal analysis of siloxane-based polymers.

| Technique | Property Measured | Significance for this compound Products |

| TGA | Onset of Decomposition Temp. | Indicates the upper-temperature limit of material stability. openaccessjournals.com |

| Percent Weight Loss | Quantifies the amount of volatile components and polymer degradation. intertek.com | |

| Char Yield | Correlates with fire resistance and thermal performance. researchgate.net | |

| DSC | Glass Transition Temp. (Tg) | Defines the transition from a rigid to a flexible state, impacting mechanical properties. rsc.org |

| Melting Temperature (Tm) | Characterizes crystalline domains within the polymer. torontech.com | |

| Heat of Fusion/Crystallization | Quantifies the degree of crystallinity. researchgate.net | |

| Curing Exotherm | Monitors the progress and completion of cross-linking reactions. r-techmaterials.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymer Curing Behavior

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This method is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. researchgate.netcuni.cz In the context of materials derived from this compound, DSC is crucial for understanding their curing behavior and final physical properties. scispace.comresearchgate.net

The curing of thermosetting resins, including those synthesized from silane precursors, is an exothermic process that can be monitored by DSC. researchgate.net The heat released during the curing reaction is directly proportional to the extent of the reaction. By measuring the residual heat of reaction in a partially cured sample, the degree of cure can be determined. researchgate.net

A key parameter obtained from DSC analysis is the glass transition temperature (T_g), which appears as a step-like change in the heat flow signal. researchgate.net The T_g is a critical property of amorphous and semi-crystalline polymers, including silsesquioxanes, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For a product obtained from the heterofunctional polycondensation of this compound, a glass transition temperature (T_g) was identified at -66.7 °C through DSC analysis. researchgate.netazosensors.com This low T_g is indicative of a flexible polymer structure.

Interactive Data Table: DSC Findings for a Product of this compound

| Parameter | Value | Reference |

| Glass Transition Temperature (T_g) | -66.7 °C | researchgate.netazosensors.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles